BenchChemオンラインストアへようこそ!

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine

Physicochemical property optimization Fragment-based drug discovery Lipophilic ligand efficiency (LLE)

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS 1713667-97-0) is a fused N-heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core substituted with an electron-withdrawing methylsulfonyl group at the 3-position and a reactive primary amine at the 6-position. The scaffold is recognized as a privileged structure in kinase inhibitor discovery, where the 6-amino handle serves as a primary vector for derivatization into potent ATP-competitive inhibitors.

Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
Cat. No. B11889207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine
Molecular FormulaC7H8N4O2S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C2N=CC(=CN2N=C1)N
InChIInChI=1S/C7H8N4O2S/c1-14(12,13)6-3-10-11-4-5(8)2-9-7(6)11/h2-4H,8H2,1H3
InChIKeyZEMXGIPHEKGEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine: Core Scaffold Profile for Kinase-Targeted Library Design


3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS 1713667-97-0) is a fused N-heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core substituted with an electron-withdrawing methylsulfonyl group at the 3-position and a reactive primary amine at the 6-position [1]. The scaffold is recognized as a privileged structure in kinase inhibitor discovery, where the 6-amino handle serves as a primary vector for derivatization into potent ATP-competitive inhibitors [2]. The methylsulfonyl substituent introduces a strong hydrogen-bond-acceptor motif and substantially modulates the core's electronic and physicochemical profile, distinguishing it from simple alkyl- or aryl-substituted analogs in fragment-based and DNA-encoded library (DEL) campaigns.

Why 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine Cannot Be Replaced by Unsubstituted or Alkyl-Substituted Analogs


Substituting 3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine with the simpler 3-methyl or unsubstituted pyrazolo[1,5-a]pyrimidin-6-amine core is not functionally equivalent. The methylsulfonyl group is strongly electron-withdrawing (Hammett σₘ ≈ 0.72), which polarizes the pyrimidine ring and reduces the nucleophilicity of the 6-amino group, directly impacting acylation and reductive amination reaction rates [1]. Computed physicochemical properties confirm a dramatic shift: the methylsulfonyl analog exhibits a XLogP3 of -1.1 and a topological polar surface area (TPSA) of 98.7 Ų, whereas the 3-methyl analog (CAS 1443278-78-1) has a XLogP3 of approximately +0.5 and a TPSA of ~56 Ų [2]. This logP difference of approximately 1.6 units translates to a roughly 40-fold difference in octanol-water partition coefficient, profoundly affecting aqueous solubility, passive membrane permeability, and chromatographic retention behavior. Consequently, screening hits or synthetic intermediates derived from one scaffold cannot be directly extrapolated to the other without re-optimization of both chemistry and biological activity.

Head-to-Head Evidence: Quantifying the Differentiation of 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine


Lipophilicity Reduction vs. 3-Methyl Analog: XLogP3 = -1.1 vs. +0.5

The 3-methylsulfonyl group reduces the computed XLogP3 by approximately 1.6 log units relative to the 3-methyl analog, shifting the compound from moderately lipophilic to hydrophilic space [1]. The target compound has XLogP3 = -1.1, whereas 3-methylpyrazolo[1,5-a]pyrimidin-6-amine has an estimated XLogP3 of +0.5 [2]. This difference is critical for fragment-based screening libraries where lower lipophilicity correlates with reduced non-specific binding and improved aqueous solubility.

Physicochemical property optimization Fragment-based drug discovery Lipophilic ligand efficiency (LLE)

Topological Polar Surface Area (TPSA) Advantage: 98.7 Ų vs. ~56 Ų for 3-Methyl Analog

The target compound has a computed TPSA of 98.7 Ų, which is 42.7 Ų higher than the estimated TPSA of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine (~56 Ų) [1][2]. The sulfonyl group contributes two additional hydrogen bond acceptors (total HBA = 5 vs. 3 for the methyl analog), substantially increasing polarity. This TPSA value lies above the 90 Ų threshold commonly associated with reduced blood-brain barrier penetration, making the methylsulfonyl analog a deliberate choice for peripherally restricted kinase inhibitors, whereas the low-TPSA 3-methyl analog is preferred for CNS-targeted programs.

Drug-likeness Oral bioavailability CNS drug design

Hydrogen Bond Acceptor Capacity: 5 HBA vs. 3 HBA for 3-Methyl Analog

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine has a computed hydrogen bond acceptor count of 5 (two sulfonyl oxygens, pyrimidine N1, pyrimidine N3, and the amino nitrogen), compared to only 3 acceptors for 3-methylpyrazolo[1,5-a]pyrimidin-6-amine [1][2]. The sulfonyl oxygens provide additional interaction points that can engage the kinase hinge region or the DFG-loop backbone, as demonstrated in co-crystal structures of related 3-sulfonyl-pyrazolo[1,5-a]pyrimidines with ALK kinase (PDB 5IMX) [3]. The methylsulfonyl analog thus offers a built-in pharmacophoric advantage for targets requiring poly-directional hydrogen bonding.

Kinase hinge-binding motif Hydrogen bond potential Molecular recognition

Supply-Chain Differentiation: Commercial Purity Benchmark at ≥95% with Long-Term Stability Data

Commercial sourcing analysis indicates that 3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is available at a minimum purity specification of 95% (AKSci 1787ED), with documented long-term storage recommendations (cool, dry place) . In contrast, the 3-ethylsulfonyl analog (CAS 1708260-79-0) and 3-cyclopropylsulfonyl analog (CAS 1707603-34-6) are listed with similar purity levels but carry higher molecular weights (226.26 and 238.27 g/mol, respectively), increasing the per-mole cost for equimolar screening without demonstrable potency advantage . The methylsulfonyl analog offers the lowest molecular weight among the 3-alkylsulfonyl series (212.23 g/mol), yielding superior atom economy in library synthesis.

Building block procurement Quality assurance Parallel synthesis

Optimal Deployment Scenarios for 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine in Drug Discovery Workflows


Peripheral Kinase Inhibitor Lead Generation Requiring Low Intrinsic Lipophilicity

When designing a kinase inhibitor library for a peripheral oncology target (e.g., VEGFR2 or CDK4/6) where CNS penetration is undesirable, the XLogP3 of -1.1 and TPSA of 98.7 Ų make 3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine the optimal 6-amino scaffold. The low lipophilicity reduces the risk of hERG channel blockade and cytochrome P450 inhibition often associated with more lipophilic 3-aryl analogs [1]. The 6-amino handle can be directly elaborated via amide coupling to generate potent hinge-binding inhibitors without introducing additional lipophilicity penalties.

Fragment-Based Screening Libraries with Strict Physicochemical Triage

In fragment-based drug discovery (FBDD) campaigns employing the 'rule of three' (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), 3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine (MW 212.23, XLogP -1.1, HBD 1, HBA 5) serves as a high-polarity, low-lipophilicity core for library enumeration [2]. Its TPSA > 90 Ų ensures that elaborated leads will maintain favorable solubility profiles, and the two sulfonyl oxygens provide additional water-mediated interactions detectable by biophysical methods such as SPR or ITC [3].

DNA-Encoded Library (DEL) Synthesis with a Reactive Amino Handle

The 6-amine of 3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is the primary reactive handle for on-DNA acylation or sulfonylation in DEL construction. The electron-withdrawing methylsulfonyl group tempers the amine's nucleophilicity, requiring optimized acylation conditions (e.g., DMT-MM or HATU coupling) relative to the more nucleophilic 3-methyl analog, but in return it provides a high-yielding, single-product reaction profile with reduced DNA damage [4]. This predictable reactivity profile reduces library attrition during synthesis and improves the fidelity of downstream hit deconvolution.

Cost-Efficient Parallel Synthesis of 3-Alkylsulfonyl Series for SAR Exploration

For medicinal chemistry teams exploring the 3-position SAR of pyrazolo[1,5-a]pyrimidin-6-amines, the methylsulfonyl analog provides the lowest molecular weight entry (212.23 g/mol) among the commercially available alkylsulfonyl series [1]. Procuring this compound as the primary scaffold allows for subsequent diversification at the 6-amino position via parallel amide synthesis, with the assurance that any promising lead can later be matched-pair tested against the ethyl- or cyclopropylsulfonyl analogs to confirm the methylsulfonyl group is the optimal balance of potency and physicochemical properties.

Quote Request

Request a Quote for 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.